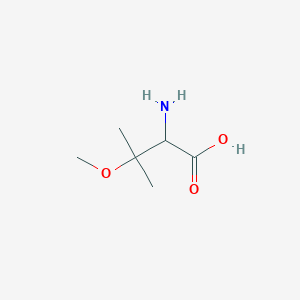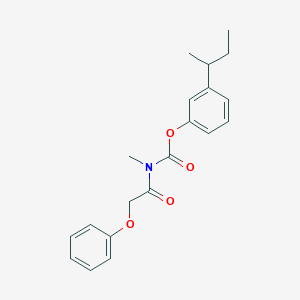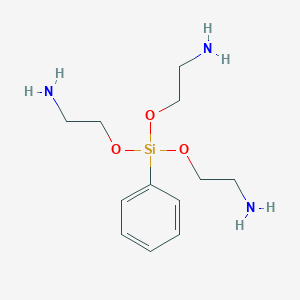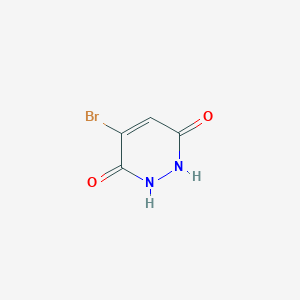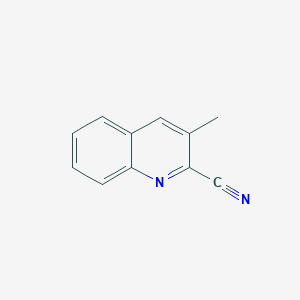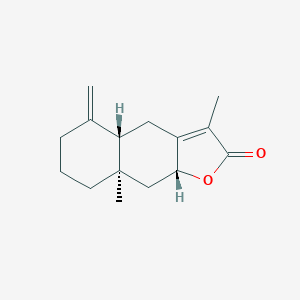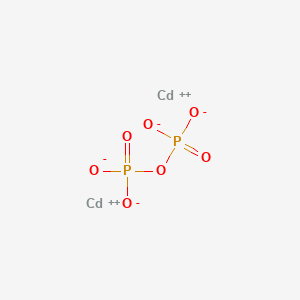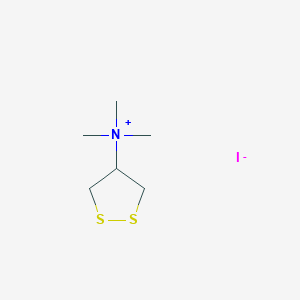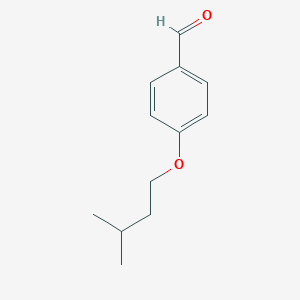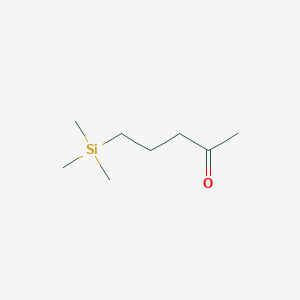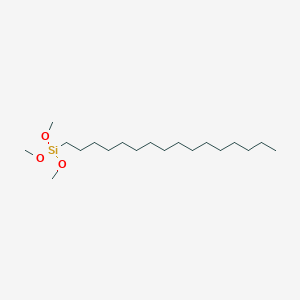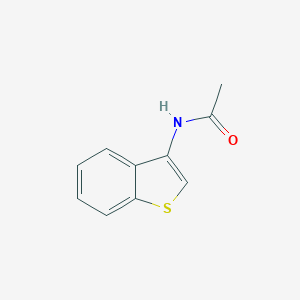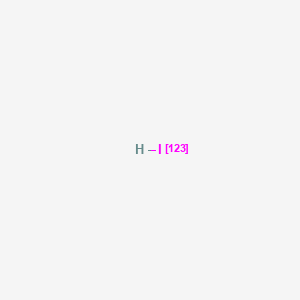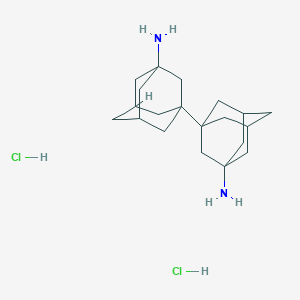
1,1'-Biadamantane-3-3'-diamine, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-Biadamantane-3-3'-diamine, dihydrochloride, also known as ADMA, is a compound that has been extensively studied in the field of medicinal chemistry. It is a derivative of adamantane, a bicyclic hydrocarbon that is commonly used as a structural scaffold in drug design. ADMA has been found to have a wide range of potential applications, including as an antiviral agent, a cancer treatment, and a neuroprotective agent. In
作用機序
The mechanism of action of 1,1'-Biadamantane-3-3'-diamine, dihydrochloride is not fully understood, but it is believed to work by inhibiting the activity of the viral polymerase. This enzyme is essential for viral replication, and 1,1'-Biadamantane-3-3'-diamine, dihydrochloride has been found to bind to the active site of the polymerase, preventing it from functioning properly. In cancer cells, 1,1'-Biadamantane-3-3'-diamine, dihydrochloride induces apoptosis by activating the caspase pathway, which leads to the fragmentation of DNA and the eventual death of the cell. The neuroprotective properties of 1,1'-Biadamantane-3-3'-diamine, dihydrochloride are thought to be due to its ability to inhibit the activity of nitric oxide synthase, an enzyme that produces nitric oxide, a molecule that is toxic to neurons.
生化学的および生理学的効果
1,1'-Biadamantane-3-3'-diamine, dihydrochloride has been found to have a variety of biochemical and physiological effects. In addition to its antiviral, anticancer, and neuroprotective properties, it has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 1,1'-Biadamantane-3-3'-diamine, dihydrochloride has also been found to have antioxidant properties, and may be useful in the prevention of oxidative stress-related diseases such as cardiovascular disease and diabetes.
実験室実験の利点と制限
1,1'-Biadamantane-3-3'-diamine, dihydrochloride has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and is readily available from commercial sources. It has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. 1,1'-Biadamantane-3-3'-diamine, dihydrochloride is a highly reactive compound, and must be handled with care. It is also relatively expensive, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on 1,1'-Biadamantane-3-3'-diamine, dihydrochloride. One area of interest is the development of more potent antiviral agents based on the 1,1'-Biadamantane-3-3'-diamine, dihydrochloride scaffold. Another area of interest is the development of 1,1'-Biadamantane-3-3'-diamine, dihydrochloride-based cancer treatments that are more selective and less toxic than current chemotherapy drugs. Additionally, 1,1'-Biadamantane-3-3'-diamine, dihydrochloride may have potential as a treatment for other diseases such as autoimmune disorders and cardiovascular disease. Further research is needed to fully understand the potential of this compound.
合成法
1,1'-Biadamantane-3-3'-diamine, dihydrochloride can be synthesized using a variety of methods, including the reaction of 1,3-diaminopropane with 1-adamantyl bromide, the reaction of 1,3-diaminopropane with 1-adamantyl chloride, and the reaction of 1,3-diaminopropane with 1-adamantyl tosylate. The most common method involves the reaction of 1,3-diaminopropane with 1-adamantyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 1,1'-Biadamantane-3-3'-diamine, dihydrochloride.
科学的研究の応用
1,1'-Biadamantane-3-3'-diamine, dihydrochloride has been studied extensively for its potential as an antiviral agent. It has been found to be effective against a wide range of viruses, including influenza A and B, respiratory syncytial virus, and human parainfluenza virus. 1,1'-Biadamantane-3-3'-diamine, dihydrochloride works by inhibiting the viral polymerase, which is essential for viral replication. In addition to its antiviral properties, 1,1'-Biadamantane-3-3'-diamine, dihydrochloride has also been found to have potential as a cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1,1'-Biadamantane-3-3'-diamine, dihydrochloride has also been found to have neuroprotective properties, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
18392-94-4 |
|---|---|
製品名 |
1,1'-Biadamantane-3-3'-diamine, dihydrochloride |
分子式 |
C20H34Cl2N2 |
分子量 |
373.4 g/mol |
IUPAC名 |
3-(3-amino-1-adamantyl)adamantan-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H32N2.2ClH/c21-19-7-13-1-14(8-19)4-17(3-13,11-19)18-5-15-2-16(6-18)10-20(22,9-15)12-18;;/h13-16H,1-12,21-22H2;2*1H |
InChIキー |
STRSBVPKBCJBIX-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N.Cl.Cl |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



